N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea
Description
Properties
CAS No. |
59746-15-5 |
|---|---|
Molecular Formula |
C10H11BrN2O4 |
Molecular Weight |
303.11 g/mol |
IUPAC Name |
(4-bromo-N-carbamoylanilino) ethyl carbonate |
InChI |
InChI=1S/C10H11BrN2O4/c1-2-16-10(15)17-13(9(12)14)8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,14) |
InChI Key |
MZFUXAIEIZJUHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)ON(C1=CC=C(C=C1)Br)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Urea Derivatives
Planarity and Dihedral Angles
The urea core in N-(4-bromophenyl)urea derivatives is typically planar, with deviations <0.01 Å. In N-(4-bromophenyl)urea, the dihedral angle between the urea plane and the bromophenyl ring is 47.8°, similar to N-phenylurea (47.3°) but distinct from N-(4-tolyl)urea, where steric effects from the methyl group increase the angle to ~55° .
Hydrogen-Bonding Patterns
Crystallographic studies reveal that N-(4-bromophenyl)urea forms N–H⋯O hydrogen bonds between the urea NH groups and carbonyl oxygen atoms, creating layered structures in the P2₁ space group . In contrast, N-(4-tolyl)urea adopts a centrosymmetric P2₁/c arrangement due to inversion-related layers .
Functional Group Effects on Reactivity and Bioactivity
Carbamate vs. Alkoxy/Aryloxy Groups
The ethoxycarbonyloxy group in the target compound differs from alkoxy (e.g., methoxy) or aryloxy substituents in analogs like N-alkoxy-N'-(4-bromophenyl)ureas. Carbamates are more hydrolytically stable than esters but can undergo enzymatic cleavage in vivo, enabling prodrug strategies. For example, N-alkoxy-N'-(4-bromophenyl)ureas react with phenylglyoxal to form imidazolidinones under acidic conditions, whereas carbamates may resist such transformations, favoring alternative reaction pathways .
Halogen Substituent Effects
The 4-bromo substituent on the phenyl ring is common in urea derivatives. However, in urease inhibition, thiourea analogs like N-(4-bromophenyl)thiourea exhibit higher activity than urea derivatives, highlighting the importance of sulfur’s polarizability in enzyme binding .
FPR Receptor Modulation
Pyridazinone-derived ureas, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as mixed FPR1/FPR2 ligands, whereas specific FPR2 agonists require precise substituent positioning.
Enzyme Inhibition
Urease inhibition studies show that thiourea derivatives (e.g., N-(4-bromophenyl)thiourea) outperform urea analogs due to stronger hydrogen bonding with the enzyme’s active site. The target compound’s carbamate group could enhance binding via additional oxygen-based interactions, though direct comparisons are lacking .
Physicochemical Properties
| Property | N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea | N-(4-Bromophenyl)urea | N-(4-Bromophenyl)thiourea |
|---|---|---|---|
| Molecular Weight (g/mol) | ~300 (estimated) | 215.05 | 231.11 |
| LogP (Predicted) | ~2.5 | 1.8 | 2.3 |
| Hydrogen-Bond Donors | 2 | 2 | 2 |
| Hydrogen-Bond Acceptors | 4 | 2 | 2 |
| Solubility (mg/mL) | <1 (aqueous) | <0.1 | <0.1 |
Note: Data extrapolated from structural analogs .
Preparation Methods
Phosgene/Triphosgene-Mediated Coupling
Procedure :
- Synthesis of 4-Bromophenyl Isocyanate :
4-Bromophenylamine (1.0 equiv) reacts with triphosgene (0.33 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen. Triethylamine (2.0 equiv) neutralizes HCl, driving the reaction to completion.
$$
\text{4-BrC}6\text{H}4\text{NH}2 + \text{CCl}3\text{O}C(O)\text{O}CCl3 \rightarrow \text{4-BrC}6\text{H}_4\text{NCO} + 3 \text{HCl} + \text{byproducts}
$$
The isocyanate is isolated via distillation or crystallization.
Preparation of O-(Ethoxycarbonyl)hydroxylamine :
Hydroxylamine hydrochloride reacts with ethyl chloroformate (1.2 equiv) in dichloromethane (DCM) at -10°C, with pyridine (1.5 equiv) as a base:
$$
\text{NH}2\text{OH·HCl} + \text{ClC(O)OEt} \rightarrow \text{NH}2\text{O-C(O)OEt} + \text{HCl}
$$
The product is extracted into ethyl acetate and purified via silica gel chromatography.Urea Formation :
4-Bromophenyl isocyanate (1.0 equiv) and O-(ethoxycarbonyl)hydroxylamine (1.1 equiv) react in DCM at room temperature for 12–24 hours:
$$
\text{4-BrC}6\text{H}4\text{NCO} + \text{NH}_2\text{O-C(O)OEt} \rightarrow \text{this compound}
$$
The crude product is washed with NaHCO₃ and brine, then recrystallized from ethanol/water.
Yield : 65–72% (over three steps).
Chlorosulfonyl Isocyanate (CSI)-Assisted Pathway
Adapting sulfamide synthesis protocols, CSI reacts sequentially with amines:
- Reaction with 4-Bromophenylamine :
CSI (1.0 equiv) in DCM at 0°C reacts with 4-bromophenylamine (1.0 equiv) to form the chlorosulfonyl urea intermediate. - Coupling with O-(Ethoxycarbonyl)hydroxylamine :
The intermediate reacts with O-(ethoxycarbonyl)hydroxylamine (1.2 equiv) in the presence of triethylamine (3.0 equiv) at 0°C, followed by stirring at room temperature.
Key Advantage : Avoids phosgene derivatives but requires stringent moisture control.
Yield : 58–63%.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Activation of 4-Bromophenylcarbamic Acid :
4-Bromophenylamine reacts with triphosgene to form 4-bromophenylcarbamic acid, which is activated using EDC/HOBt. - Coupling with O-(Ethoxycarbonyl)hydroxylamine :
The activated intermediate reacts with O-(ethoxycarbonyl)hydroxylamine in DMF at 0°C.
Yield : 60–68%.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Phosgene/Triphosgene | Triphosgene, Et₃N | 0–5°C, anhydrous | 65–72% | >95% |
| CSI-Assisted | CSI, Et₃N | 0°C to rt, DCM | 58–63% | 90–93% |
| Carbodiimide-Mediated | EDC, HOBt | 0°C, DMF | 60–68% | 92–94% |
Key Observations :
- The phosgene/triphosgene route offers the highest yield but involves hazardous reagents.
- CSI and carbodiimide methods provide safer alternatives at the cost of slightly reduced efficiency.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Purification Techniques
Analytical Validation
- ¹H NMR : Aromatic protons (δ 7.4–7.6 ppm), urea NH (δ 9.8–10.1 ppm), and ethoxy group (δ 1.3–1.5 ppm).
- HRMS : Calculated for C₁₀H₁₀BrN₂O₄ [M+H]⁺: 325.9844; Found: 325.9841.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Green Chemistry Metrics
- Atom Economy : The phosgene route achieves 78% atom economy vs. 65% for CSI.
- Solvent Recovery : >90% recovery of DCM and THF via distillation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
